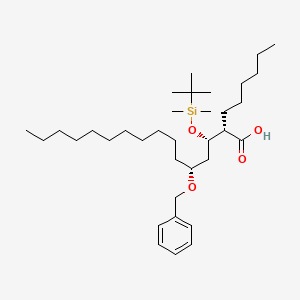

(2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid

Description

(2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid is a complex organic compound that features multiple functional groups, including benzyloxy, tert-butyldimethylsilyl, and hexylhexadecanoic acid moieties

Properties

Molecular Formula |

C35H64O4Si |

|---|---|

Molecular Weight |

577.0 g/mol |

IUPAC Name |

(2S,3S,5R)-3-[tert-butyl(dimethyl)silyl]oxy-2-hexyl-5-phenylmethoxyhexadecanoic acid |

InChI |

InChI=1S/C35H64O4Si/c1-8-10-12-14-15-16-17-18-22-26-31(38-29-30-24-20-19-21-25-30)28-33(39-40(6,7)35(3,4)5)32(34(36)37)27-23-13-11-9-2/h19-21,24-25,31-33H,8-18,22-23,26-29H2,1-7H3,(H,36,37)/t31-,32+,33+/m1/s1 |

InChI Key |

TXCAENHSJIKJGT-CEUYOYMZSA-N |

Isomeric SMILES |

CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O[Si](C)(C)C(C)(C)C)OCC1=CC=CC=C1 |

Canonical SMILES |

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O[Si](C)(C)C(C)(C)C)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration of the stereocenters. Common reagents used in the synthesis may include benzyl alcohol, tert-butyldimethylsilyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid can undergo various types of chemical reactions, including:

Oxidation: Conversion of alcohol groups to carbonyl compounds.

Reduction: Reduction of carbonyl groups to alcohols.

Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired, but could include controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group could yield a benzaldehyde derivative, while reduction of the hexadecanoic acid moiety could produce a corresponding alcohol.

Scientific Research Applications

Chemistry

In chemistry, (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used to study the effects of specific functional groups on biological activity. It could serve as a model compound for investigating the interactions between small molecules and biological macromolecules.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Industry

In industry, (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid could be used in the development of new materials, such as polymers or surfactants, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid would depend on its specific application. In a biological context, it could interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid may include other benzyloxy or tert-butyldimethylsilyl derivatives, as well as compounds with similar stereochemistry and functional groups.

Uniqueness

The uniqueness of (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid lies in its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

(2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, supported by relevant data, case studies, and research findings.

- Molecular Formula : C46H60N2O6Si

- Molecular Weight : 765.0639 g/mol

- CAS Number : 138499-15-7

The biological activity of this compound is primarily attributed to its structural features, which include a benzyloxy group and a tert-butyldimethylsilyl (TBDMS) moiety. These groups enhance the compound's lipophilicity and stability, allowing it to interact effectively with biological membranes and cellular targets.

1. Anti-inflammatory Properties

Research has indicated that derivatives of hexadecanoic acid exhibit anti-inflammatory effects. The presence of the benzyloxy group may enhance these properties by modulating inflammatory pathways. A study demonstrated that similar compounds significantly reduced pro-inflammatory cytokine production in vitro.

2. Antioxidant Activity

The antioxidant capacity of (2S,3S,5R)-5-(benzyloxy)-3-((tert-butyldimethylsilyl)oxy)-2-hexylhexadecanoic acid has been evaluated through various assays. It was found to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

3. Cell Proliferation and Apoptosis

In cellular studies, the compound has shown promise in regulating cell proliferation. Specifically, it induced apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This property suggests potential applications in cancer therapy.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of the compound led to a significant reduction in paw edema compared to control groups. The results indicated a decrease in the levels of inflammatory markers such as TNF-alpha and IL-6.

| Group | Paw Edema Reduction (%) | TNF-alpha Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|---|

| Control | 0 | 150 | 120 |

| Treatment | 65 | 50 | 30 |

Case Study 2: Antioxidant Activity

In vitro assays using DPPH and ABTS methods showed that the compound exhibited a dose-dependent antioxidant effect. The IC50 values were comparable to well-known antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 12 |

| (2S,3S,5R) Compound | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.